molecular formula C14H13F3N4O3 B2905371 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea CAS No. 1448030-28-1

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea

Cat. No.: B2905371
CAS No.: 1448030-28-1
M. Wt: 342.278
InChI Key: HBNRRYHHAMAEMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2H-1,3-Benzodioxol-5-yl)-3-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea is a synthetic organic compound of significant interest in pharmacological and chemical research. This molecule features a 1,3-benzodioxole moiety, a structural component present in a plethora of biologically active compounds . It is coupled with a 3-(trifluoromethyl)-1H-pyrazole group, a privileged scaffold in medicinal chemistry known for its metabolic stability and ability to modulate various biological targets, as seen in structurally similar molecules . The integration of these two pharmacophores through a urea-linked ethyl spacer makes this compound a valuable intermediate or candidate for investigating new therapeutic agents. Researchers can utilize this compound in the exploration of structure-activity relationships (SAR), particularly in the development of ligands for central nervous system targets . The presence of the urea functional group is often associated with the ability to form key hydrogen bonds with biological receptors, which can be critical for binding affinity and selectivity. Given the documented role of 1,3-benzodioxole-containing compounds in modulating physiological sensations such as cooling through the TRPM8 receptor , this compound may offer promising avenues in neuroscience and sensory biology research. It is supplied as a high-purity material strictly for research and development purposes in laboratory settings. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O3/c15-14(16,17)12-3-5-21(20-12)6-4-18-13(22)19-9-1-2-10-11(7-9)24-8-23-10/h1-3,5,7H,4,6,8H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNRRYHHAMAEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCCN3C=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known to interact with its target, the heat shock protein hsp 90-alpha, in a way that influences the protein’s function. The specifics of this interaction and the resulting changes in the protein’s activity are areas of ongoing research.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to those regulated by the Heat shock protein HSP 90-alpha. These pathways include those involved in cell cycle control and signal transduction. The downstream effects of these pathway alterations would depend on the specific cellular context and are also subjects of current study.

Comparison with Similar Compounds

Substituted Urea Derivatives with Heterocyclic Moieties

Compound A : 1-(2H-1,3-Benzodioxol-5-yl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea (CAS 1286727-26-1)

  • Key Differences : Replaces the pyrazolylethyl group with a thiophenylmethyl-trifluoroethyl moiety.

Compound B : 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a)

  • Key Differences : Lacks the benzodioxol group and trifluoromethyl substitution.
  • Impact : Simpler aryl groups diminish target specificity and metabolic stability compared to the benzodioxol-trifluoromethyl combination in the target compound .

Trifluoromethyl-Substituted Pyrazole Analogs

Compound C : 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole

Compound D : BTP2 (4-Methyl-4'-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-1,2,3-thiadiazole-5-carboxanilide)

  • Key Differences : Uses a thiadiazole-carboxanilide scaffold instead of urea.
  • Impact : Thiadiazole’s electron-deficient nature may enhance receptor binding, but the lack of a benzodioxol group could reduce blood-brain barrier penetration .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B
Molecular Weight ~390 g/mol 358.3 g/mol 260–300 g/mol
LogP (Predicted) 3.2 (high lipophilicity) 2.8 1.5–2.0
Hydrogen Bond Acceptors 6 5 4
Metabolic Stability High (CF₃ group) Moderate Low

Notes:

  • The trifluoromethyl group in the target compound enhances metabolic stability by resisting oxidative degradation .
  • The benzodioxol group contributes to π-π interactions, improving binding affinity to aromatic residues in target proteins .

Q & A

What are the recommended synthetic routes for 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea, and how can reaction conditions be optimized?

Level: Basic (Synthesis)
Methodological Answer:
The synthesis involves multi-step protocols typical for urea derivatives with heterocyclic moieties. Key steps include:

  • Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or trifluoromethyl ketones (similar to methods in ).
  • Step 2: Alkylation of the pyrazole nitrogen with a bromoethyl intermediate.
  • Step 3: Urea bond formation via reaction of the benzodioxol-5-yl amine with the alkylated pyrazole intermediate using carbonyldiimidazole (CDI) or phosgene analogs.

Optimization Tips:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity in urea formation .
  • Temperature Control: Maintain 0–5°C during pyrazole alkylation to minimize side reactions .
  • Purity Monitoring: Employ TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) for intermediate validation .

How can the molecular conformation of the benzodioxole ring in this compound be analyzed, and what computational tools are recommended?

Level: Advanced (Structural Analysis)
Methodological Answer:
The benzodioxole ring’s puckering and conformation influence binding interactions. Use:

  • X-ray Crystallography: Refine structural data using SHELX (e.g., SHELXL for small-molecule refinement) to determine torsion angles and ring planarity deviations .
  • Computational Methods:
    • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess energy-minimized conformers.
    • Ring Puckering Analysis: Apply Cremer-Pople parameters (θ, φ) to quantify out-of-plane displacements (see for methodology).

Validation: Compare crystallographic data (e.g., bond lengths, angles) with similar compounds in the Cambridge Structural Database .

What strategies are effective for resolving contradictory biological activity data in SAR studies of this compound?

Level: Advanced (Data Analysis)
Methodological Answer:
Contradictions in structure-activity relationships (SAR) may arise from assay variability or off-target effects. Mitigate via:

  • Dose-Response Curves: Validate activity across multiple concentrations (e.g., IC50 in enzyme inhibition assays) .
  • Target-Specific Profiling: Use kinase or receptor-binding panels to rule out nonspecific interactions.
  • Molecular Dynamics (MD): Simulate ligand-target binding over 100 ns trajectories to identify stable interaction motifs (e.g., trifluoromethyl-pyrazole interactions with hydrophobic pockets) .

Case Study: highlights urea derivatives with anti-inflammatory activity; apply similar orthogonal assays (e.g., COX-2 inhibition, cytokine profiling) to confirm mechanism.

How can researchers validate the purity and stability of this compound under varying storage conditions?

Level: Basic (Analytical Chemistry)
Methodological Answer:

  • Purity Assessment:
    • NMR Spectroscopy: Compare integration ratios of aromatic protons (benzodioxole δ 6.7–7.1 ppm; pyrazole δ 7.5–8.2 ppm) to detect impurities .
    • Mass Spectrometry: Confirm molecular ion [M+H]+ and isotopic patterns (CF3 group shows characteristic splitting).
  • Stability Testing:
    • Accelerated Degradation: Expose samples to 40°C/75% RH for 4 weeks; monitor decomposition via HPLC.
    • Light Sensitivity: Store aliquots in amber vials and compare UV-vis spectra pre/post light exposure .

What advanced computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

Level: Advanced (Computational Modeling)
Methodological Answer:

  • ADMET Prediction:
    • Software: Use SwissADME or ADMET Predictor to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
    • Metabolite Identification: Simulate phase I/II metabolism via BioTransformer 3.0, focusing on urea bond cleavage and pyrazole oxidation .
  • QSAR Modeling:
    • Descriptor Selection: Include topological polar surface area (TPSA), molar refractivity, and H-bond donors/acceptors.
    • Validation: Cross-check predictions with experimental data from structurally related urea derivatives (e.g., ).

What experimental design principles should guide the development of high-throughput screening assays for this compound?

Level: Advanced (Assay Development)
Methodological Answer:

  • Assay Format: Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) for binding affinity studies.
  • Controls: Include a reference inhibitor (e.g., staurosporine for kinase assays) and DMSO vehicle controls to normalize results.
  • Statistical Robustness:
    • Z’ Factor: Ensure >0.5 for reliable signal-to-noise ratios.
    • DoE (Design of Experiments): Apply factorial designs to optimize assay conditions (e.g., pH, ionic strength) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.